molecular formula C14H15ClN4O2S B2695974 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1708079-59-7

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2695974
CAS No.: 1708079-59-7
M. Wt: 338.81
InChI Key: OIPRXBVAMMMMES-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyridine ring substituted with a chloro and hydrazino group, a sulfonyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach starts with the preparation of 2-chloro-6-hydrazinopyridine, which can be synthesized by reacting 2-chloro-6-nitropyridine with hydrazine hydrate under reflux conditions . The resulting 2-chloro-6-hydrazinopyridine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the tetrahydroisoquinoline moiety is introduced through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, sulfonyl chlorides for sulfonylation, and various nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in solvents like ethanol or methanol, and the use of catalysts such as palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution of the chloro group can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl group can enhance the compound’s binding affinity to certain receptors, while the tetrahydroisoquinoline moiety can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[6-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)pyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c15-14-12(5-6-13(17-14)18-16)22(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPRXBVAMMMMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=C(C=C3)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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